Amiloride caproate is synthesized from amiloride, which is a derivative of pyrazine. The compound features a caproic acid moiety, enhancing its pharmacological properties. It falls under the broader category of diuretics and is considered an analog of amiloride, with modifications that may influence its biological activity and solubility.
The synthesis of amiloride caproate typically involves the following steps:
Technical Parameters:
Amiloride caproate has a distinct molecular structure characterized by:
The molecular structure can be represented as follows:
Amiloride caproate undergoes various chemical reactions that are crucial for its biological activity:
Amiloride caproate primarily acts by inhibiting sodium reabsorption in the renal tubules:
The physical and chemical properties of amiloride caproate include:
Amiloride caproate has several notable applications in scientific research and medicine:
Amiloride caproate (6-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]hexanoic acid) is an ester derivative of the potassium-sparing diuretic amiloride. Its molecular formula is C₁₂H₁₈ClN₇O₃, with a molecular weight of 343.77 g/mol [5]. The compound features a hexanoic acid (caproate) moiety conjugated to the amiloride scaffold’s pyrazinoylguanidine core via a carboxamide linkage. This modification significantly alters its physicochemical properties compared to the parent compound:
Table 1: Structural Properties of Amiloride vs. Amiloride Caproate
Property | Amiloride | Amiloride Caproate |
---|---|---|
Molecular Formula | C₆H₈ClN₇O | C₁₂H₁₈ClN₇O₃ |
Molecular Weight (g/mol) | 229.63 | 343.77 |
logP | -0.8 | ~1.2 |
Polar Surface Area (Ų) | 150 | 125 |
Key Functional Groups | Pyrazinoylguanidine | Pyrazinoylguanidine + hexanoate |
Synthesis employs carbodiimide-mediated coupling between amiloride and caproic acid (hexanoic acid):
The caproate modification strategically balances ENaC affinity and off-target effects:
Table 2: SAR of Key Amiloride Derivatives
Derivative | ENaC IC₅₀ (μM) | uPA Kᵢ (nM) | NHE1 IC₅₀ (μM) | Key Structural Feature |
---|---|---|---|---|
Amiloride | 0.10 | 7000 | 10.0 | Unsubstituted pyrazine |
Amiloride Caproate | 0.08 | 8.5 | 150.0 | C6-carboxyhexylamide |
HMA | 0.05 | 2.3 | 0.05 | C5-cyclic diamino |
DMA | 0.15 | >10,000 | 0.20 | C5-dimethylamino |
Pharmacokinetic Behavior:
Target Selectivity Profile:
Table 3: Pharmacokinetic and Selectivity Comparison
Parameter | Amiloride | Amiloride Caproate | HMA | DMA |
---|---|---|---|---|
Oral Bioavailability | 80% | 65% | 45% | 75% |
Water Solubility | 50 mg/mL | 12 mg/mL | 8 mg/mL | 55 mg/mL |
ENaC IC₅₀ (μM) | 0.10 | 0.08 | 0.05 | 0.15 |
NHE1 Selectivity | 100-fold | 1875-fold | 1-fold | 0.75-fold |
Plasma t₁/₂ (h) | 6–9 | 4.5 | 3.2 | 7.1 |
Therapeutic Implications:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2